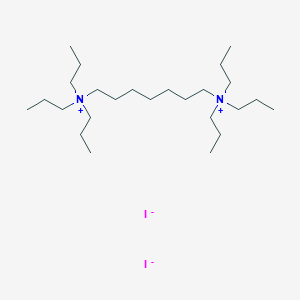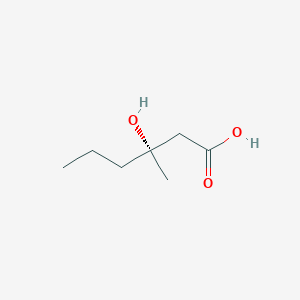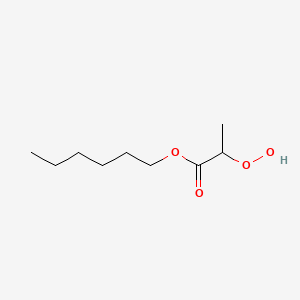![molecular formula C13H18N2O3S B14229511 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-41-0](/img/structure/B14229511.png)
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-cyano-1-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with proteins, while the sulfonic acid group can interact with enzymes and other biological molecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Benzyl methyl ketone: Another compound with a phenyl group and a ketone functional group.
Phenyl-2-propanone: Similar in structure but lacks the cyano and sulfonic acid groups.
Uniqueness
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the cyano and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological molecules or other chemicals.
Properties
CAS No. |
819864-41-0 |
|---|---|
Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
3-[(2-cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O3S/c1-13(11-14,10-12-6-3-2-4-7-12)15-8-5-9-19(16,17)18/h2-4,6-7,15H,5,8-10H2,1H3,(H,16,17,18) |
InChI Key |
JTXXQHKRNNSILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)


![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)



![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
